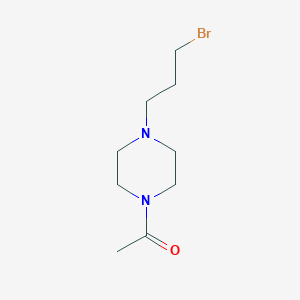

1-Acetyl-4-(3-bromopropyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(3-bromopropyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN2O/c1-9(13)12-7-5-11(6-8-12)4-2-3-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZSWQQEYMTLKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619099 | |

| Record name | 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335621-30-2 | |

| Record name | 1-[4-(3-Bromopropyl)piperazin-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-4-(3-bromopropyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-bromopropylamine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is conducted at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-4-(3-bromopropyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: Products include azides, nitriles, and secondary amines.

Oxidation Reactions: N-oxides are the primary products.

Reduction Reactions: Amines are the major products.

Scientific Research Applications

Chemical Properties and Structure

1-Acetyl-4-(3-bromopropyl)piperazine is characterized by the following structural features:

- Molecular Formula : C₁₁H₁₄BrN₂O

- Molecular Weight : 272.15 g/mol

- IUPAC Name : this compound

The presence of the bromopropyl group and the acetyl moiety contributes to its reactivity and biological profile.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects. The structural modifications in this compound may enhance its interaction with serotonin receptors, which are crucial in mood regulation.

- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Research suggests that the bromine atom may enhance the compound's ability to penetrate bacterial membranes, making it effective against various pathogens.

Neuropharmacology

The piperazine scaffold is known for its activity in the central nervous system (CNS). Compounds like this compound are being studied for:

- Anxiolytic Effects : Preliminary studies suggest that this compound may have anxiolytic properties, potentially providing relief from anxiety disorders through modulation of neurotransmitter systems.

- Cognitive Enhancement : There is ongoing research into how derivatives of piperazine can improve cognitive function, possibly through cholinergic pathways.

Industrial Applications

Beyond medicinal uses, this compound may find applications in:

- Synthesis of Novel Compounds : Its unique structure allows it to serve as a precursor for synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

- Material Science : The compound could be explored for use in developing new materials, particularly those requiring specific chemical properties imparted by the piperazine ring.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various piperazine derivatives, including this compound. The findings indicated significant antidepressant-like activity in animal models, correlating with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Antimicrobial Efficacy

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the bromine substituent in enhancing membrane permeability.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(3-bromopropyl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

1-Acetyl-4-(4-hydroxyphenyl)piperazine

- Structure : Features a 4-hydroxyphenyl group instead of the bromopropyl chain.

- Synthesis : Prepared via alkylation of piperazine with p-chloronitrobenzene, followed by acetylation. Used as a ketoconazole intermediate .

- Key Differences : The hydroxyphenyl group enhances hydrogen-bonding capacity, influencing solubility and interactions with biological targets. In contrast, the bromopropyl group in 1-acetyl-4-(3-bromopropyl)piperazine offers a reactive site for nucleophilic substitution (e.g., Suzuki couplings or further alkylation) .

1-(3-Bromopropyl)-4-(p-tolyl)piperazine

- Structure : Lacks the acetyl group but includes a p-tolyl aromatic substituent.

- Application : Used in alkylation reactions to generate derivatives with modified pharmacological profiles. The absence of the acetyl group increases the basicity of the piperazine nitrogen, enhancing its nucleophilic reactivity .

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine (3-CPCPP)

- Structure : Contains dual chloro substituents (aryl and alkyl).

- Reactivity : The chloropropyl chain is less reactive than bromopropyl in substitution reactions due to weaker C–Cl bond polarization. This highlights the advantage of bromine as a superior leaving group in synthetic applications .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) | Solubility Profile |

|---|---|---|---|---|

| This compound | ~277.1 | Acetyl, bromopropyl | ~2.1 | Moderate lipophilicity |

| 1-Acetyl-4-(4-hydroxyphenyl)piperazine | ~264.3 | Acetyl, hydroxyphenyl | ~1.5 | Higher aqueous solubility |

| 1-(3-Bromopropyl)-4-(p-tolyl)piperazine | ~297.2 | p-Tolyl, bromopropyl | ~3.0 | Low aqueous solubility |

| 3-CPCPP | ~289.6 | Chlorophenyl, chloropropyl | ~3.2 | Lipophilic |

Notes:

- Bromine’s polarizability increases molecular weight and van der Waals interactions, impacting binding affinity in biological systems .

Biological Activity

1-Acetyl-4-(3-bromopropyl)piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an antagonist for various receptors in the central nervous system (CNS). This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its piperazine core, which is modified with an acetyl group and a 3-bromopropyl side chain. Its molecular formula is , with a molecular weight of approximately 300.2 g/mol. The structural features of this compound are crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key reactions that modify the piperazine structure to enhance its pharmacological properties. The following steps summarize the general synthetic route:

- Formation of the Piperazine Ring : Starting from commercially available piperazine, the acetyl group is introduced at one nitrogen atom.

- Bromopropyl Substitution : The introduction of the 3-bromopropyl group occurs through alkylation reactions, which enhances the compound's lipophilicity and receptor binding affinity.

Biological Activity

This compound exhibits notable biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine pathways, suggesting applications in treating neurological disorders such as anxiety and depression .

Receptor Interactions

The compound acts as an antagonist at specific receptor sites in the CNS. Research indicates that derivatives of piperazine can influence receptor activity significantly, which is essential for mood regulation and cognitive function . The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Acetylpiperazine | Acetyl group on piperazine | Lacks bromopropyl side chain; different activity profile |

| 4-(3-Chloropropyl)piperazine | Chlorine instead of bromine | Potentially different receptor interactions |

| 1-(3-Bromopropyl)-4-methylpiperazine | Methyl substitution at nitrogen | Variation in lipophilicity affecting bioavailability |

| N-Alkylpiperazines | Varied alkyl groups on nitrogen | Diverse biological activities based on alkyl chain length |

The mechanism by which this compound exerts its effects involves binding to specific receptors involved in neurotransmission. Studies have shown that it can inhibit human acetylcholinesterase (AChE), which plays a critical role in cholinergic function and cognitive processes . This inhibition can lead to enhanced acetylcholine levels, potentially improving cognitive function.

Case Studies and Research Findings

Several studies have highlighted the biological activity of piperazine derivatives, including this compound:

- A study investigating N-alkyl piperazines found that modifications at the terminal piperazine could significantly alter CXCR4 activity, metabolic stability, and permeability . This suggests that structural modifications can enhance therapeutic efficacy.

- Another research focused on virtual screening and molecular docking of piperazine derivatives demonstrated their potential as inhibitors for AChE, indicating their relevance in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Acetyl-4-(3-bromopropyl)piperazine, and how is its purity validated?

- Methodology : The compound is typically synthesized via alkylation of a piperazine precursor. For example, 1-(3-bromopropyl)piperazine derivatives are prepared by reacting piperazine with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in anhydrous DMF at room temperature for 16 hours) . Post-synthesis, purification is achieved via silica gel column chromatography. Structural validation employs ¹H/¹³C-NMR (to confirm bromopropyl and acetyl group positions), IR spectroscopy (to detect carbonyl stretches from the acetyl group), and melting point analysis .

Q. How is this compound characterized for functional group integrity?

- Methodology : Key analytical steps include:

- ¹H-NMR : Peaks at δ ~3.5–3.7 ppm (methylene protons adjacent to bromine) and δ ~2.1 ppm (acetyl methyl group).

- ¹³C-NMR : Signals at ~170 ppm (carbonyl carbon) and ~30–40 ppm (bromopropyl carbons).

- IR : Strong absorption at ~1650–1700 cm⁻¹ (C=O stretch) .

- Purity is confirmed via HPLC (>95%) and elemental analysis .

Q. What are the common side reactions during alkylation of piperazine with bromopropyl groups?

- Methodology : Competing alkylation at both piperazine nitrogen atoms can occur. To minimize this, use stoichiometric control (limiting bromopropyl halide) and low temperatures (0–5°C). Excess K₂CO₃ in DMF ensures deprotonation of the preferred nitrogen .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for mono-alkylation over di-alkylation?

- Methodology :

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates and improve reaction homogeneity.

- Catalyst screening : Pd/C or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance regioselectivity.

- Kinetic monitoring : Real-time TLC (hexane:ethyl acetate, 3:1) tracks mono-alkylation progress. Adjust reaction time to halt before di-alkylation dominates .

Q. What mechanistic insights explain the reactivity of the 3-bromopropyl group in cross-coupling reactions?

- Methodology : The bromine atom acts as a leaving group in SN2 reactions, enabling nucleophilic substitution with amines or thiols. Computational studies (e.g., DFT) model transition states to predict regioselectivity. Experimental validation uses isotopic labeling (e.g., ¹⁸O in hydrolysis products) .

Q. How does this compound function as a linker in PROTACs, and how does its protonation state affect efficacy?

- Methodology : The bromopropyl group facilitates covalent conjugation to target proteins, while the acetyl group modulates solubility. pKa determination (via Sirius T3 platform) shows protonation at physiological pH (~7.4), influencing binding to E3 ligases. Adjusting linker length (e.g., replacing bromopropyl with longer alkyl chains) optimizes ternary complex formation .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodology : The compound degrades via hydrolysis (bromine substitution) or oxidation (acetyl group). Stability studies under varied conditions (humidity, temperature) recommend:

- Storage : Sealed containers at –20°C under inert gas (N₂ or Ar).

- Additives : Antioxidants (e.g., BHT) at 0.1% w/w .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.